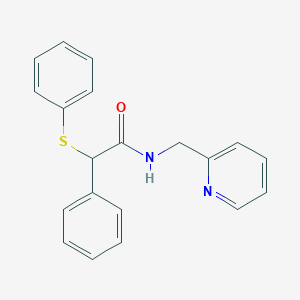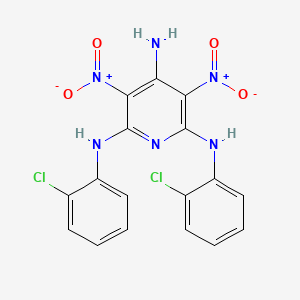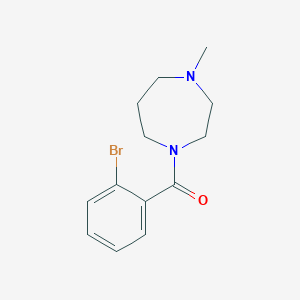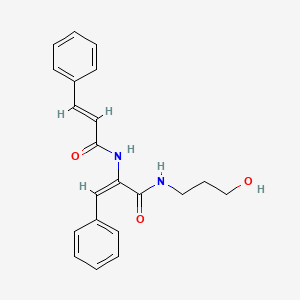
2-(cinnamoylamino)-N-(3-hydroxypropyl)-3-phenylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Cinnamoylamino)-N-(3-hydroxypropyl)-3-phenylacrylamide, also known as CAPPA, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. CAPPA belongs to the class of acrylamide derivatives that have been extensively studied for their biological activities.
作用机制
The mechanism of action of 2-(cinnamoylamino)-N-(3-hydroxypropyl)-3-phenylacrylamide is not fully understood. However, studies have suggested that 2-(cinnamoylamino)-N-(3-hydroxypropyl)-3-phenylacrylamide exerts its biological activities by modulating various signaling pathways. In cancer cells, 2-(cinnamoylamino)-N-(3-hydroxypropyl)-3-phenylacrylamide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. 2-(cinnamoylamino)-N-(3-hydroxypropyl)-3-phenylacrylamide has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation. In addition, 2-(cinnamoylamino)-N-(3-hydroxypropyl)-3-phenylacrylamide has been shown to modulate the expression of various genes involved in apoptosis and cell cycle regulation.
Biochemical and Physiological Effects:
2-(cinnamoylamino)-N-(3-hydroxypropyl)-3-phenylacrylamide has been shown to have various biochemical and physiological effects. In cancer cells, 2-(cinnamoylamino)-N-(3-hydroxypropyl)-3-phenylacrylamide has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of anti-apoptotic proteins. In addition, 2-(cinnamoylamino)-N-(3-hydroxypropyl)-3-phenylacrylamide has been shown to inhibit the migration and invasion of cancer cells. In inflammation, 2-(cinnamoylamino)-N-(3-hydroxypropyl)-3-phenylacrylamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 2-(cinnamoylamino)-N-(3-hydroxypropyl)-3-phenylacrylamide has also been shown to reduce oxidative stress and inflammation in the brain, which can contribute to its neuroprotective effects.
实验室实验的优点和局限性
One of the advantages of 2-(cinnamoylamino)-N-(3-hydroxypropyl)-3-phenylacrylamide is its synthetic nature, which allows for the production of large quantities of the compound. In addition, 2-(cinnamoylamino)-N-(3-hydroxypropyl)-3-phenylacrylamide has been shown to have low toxicity in vitro, making it a promising candidate for further preclinical and clinical studies. However, one of the limitations of 2-(cinnamoylamino)-N-(3-hydroxypropyl)-3-phenylacrylamide is its poor solubility in water, which can limit its bioavailability and efficacy in vivo.
未来方向
There are several future directions for the study of 2-(cinnamoylamino)-N-(3-hydroxypropyl)-3-phenylacrylamide. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of 2-(cinnamoylamino)-N-(3-hydroxypropyl)-3-phenylacrylamide in vivo. Additionally, the identification of the molecular targets of 2-(cinnamoylamino)-N-(3-hydroxypropyl)-3-phenylacrylamide and the elucidation of its mechanism of action can provide insights into its therapeutic potential. Finally, the evaluation of the efficacy of 2-(cinnamoylamino)-N-(3-hydroxypropyl)-3-phenylacrylamide in animal models of various diseases can pave the way for its use in clinical trials.
合成方法
2-(cinnamoylamino)-N-(3-hydroxypropyl)-3-phenylacrylamide can be synthesized through a multistep process that involves the reaction of cinnamic acid with hydroxylamine to produce cinnamohydroxamic acid. The next step involves the reaction of cinnamohydroxamic acid with 3-chloro-1,2-propanediol to produce 2-(cinnamoylamino)-N-(3-chloro-2-hydroxypropyl)acetamide. Finally, the reaction of 2-(cinnamoylamino)-N-(3-chloro-2-hydroxypropyl)acetamide with phenylacetic acid in the presence of a base results in the formation of 2-(cinnamoylamino)-N-(3-hydroxypropyl)-3-phenylacrylamide.
科学研究应用
2-(cinnamoylamino)-N-(3-hydroxypropyl)-3-phenylacrylamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 2-(cinnamoylamino)-N-(3-hydroxypropyl)-3-phenylacrylamide has been shown to inhibit the growth of cancer cells and induce apoptosis. 2-(cinnamoylamino)-N-(3-hydroxypropyl)-3-phenylacrylamide has also been studied for its anti-inflammatory properties, which can be attributed to its ability to inhibit the production of pro-inflammatory cytokines. In addition, 2-(cinnamoylamino)-N-(3-hydroxypropyl)-3-phenylacrylamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
属性
IUPAC Name |
(E)-N-(3-hydroxypropyl)-3-phenyl-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c24-15-7-14-22-21(26)19(16-18-10-5-2-6-11-18)23-20(25)13-12-17-8-3-1-4-9-17/h1-6,8-13,16,24H,7,14-15H2,(H,22,26)(H,23,25)/b13-12+,19-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTDCVIVAVAGNC-DKLJFVBZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(=CC2=CC=CC=C2)C(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)N/C(=C/C2=CC=CC=C2)/C(=O)NCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cinnamoylamino)-N-(3-hydroxypropyl)-3-phenylacrylamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(2-thienyl)-N-(2-thienylmethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5184638.png)
![methyl 2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5184646.png)
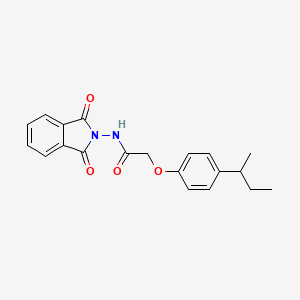
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-sec-butylpiperazine oxalate](/img/structure/B5184671.png)
![5-{3-chloro-4-[2-(3,5-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5184681.png)
![N-benzyl-N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-1-butanamine](/img/structure/B5184685.png)
![1-[(dimethylamino)sulfonyl]-N-(4-fluorobenzyl)-4-piperidinecarboxamide](/img/structure/B5184689.png)
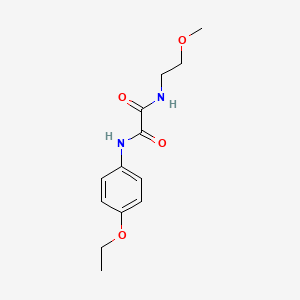
![3-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B5184700.png)
![N-(4-chloro-3-nitrophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5184705.png)
